molecular formula C21H22O B1621386 2,3-Dimesitylcycloprop-2-enone CAS No. 61440-88-8

2,3-Dimesitylcycloprop-2-enone

Cat. No. B1621386
CAS RN: 61440-88-8
M. Wt: 290.4 g/mol
InChI Key: LXCSCXXFUGZMQN-UHFFFAOYSA-N
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Description

2,3-Dimesitylcycloprop-2-enone is a chemical compound with the molecular formula C21H22O . It has a molecular weight of 290.4 g/mol .


Synthesis Analysis

While specific synthesis methods for 2,3-Dimesitylcycloprop-2-enone were not found, similar compounds like dimedone have been synthesized through a Michael addition followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation .


Molecular Structure Analysis

The molecular structure of 2,3-Dimesitylcycloprop-2-enone consists of 21 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Cyclopropenones, which 2,3-Dimesitylcycloprop-2-enone is a derivative of, have been found to undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions . They have also been involved in [2+2] photocycloaddition reactions .

Mechanism of Action

While the specific mechanism of action for 2,3-Dimesitylcycloprop-2-enone is not available, cyclopropenones have been found to undergo C–C activation of cyclopropenones en route to enantioselective [3 + 2] annulation with α-CF3 enones or 1,2-diones .

Future Directions

While specific future directions for 2,3-Dimesitylcycloprop-2-enone were not found, the field of organic chemistry continues to evolve with new methodologies and applications . The use of green methodologies in synthesizing structurally diverse and biologically relevant compounds is a current trend .

properties

IUPAC Name

2,3-bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O/c1-11-7-13(3)17(14(4)8-11)19-20(21(19)22)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCSCXXFUGZMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C2=O)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370039
Record name 2,3-Bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimesitylcycloprop-2-enone

CAS RN

61440-88-8
Record name 2,3-Bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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